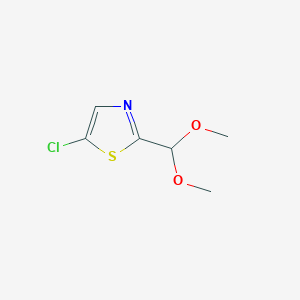
3-Imidazol-1-ylmethyl-benzoic acid
Übersicht
Beschreibung
3-Imidazol-1-ylmethyl-benzoic acid is a compound that features an imidazole ring attached to a benzoic acid moiety via a methylene bridge
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives interact with various targets such asMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in . For instance, imidazole can catalyze the oxidative demethylation of sarcosine .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their interaction with various targets .
Pharmacokinetics
The molecular weight of the compound is202.21 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
The role of 3-Imidazol-1-ylmethyl-benzoic acid in biochemical reactions is not well-documented in the literature. Imidazole, a core component of the compound, is known to play a significant role in various biochemical processes. Imidazole is a key component of some natural products such as histidine, purine, histamine, and DNA-based structures
Cellular Effects
Compounds containing imidazole have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Mechanism
Imidazole-containing compounds are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Imidazole, a core component of the compound, is known to be involved in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid typically involves the reaction of imidazole with benzyl chloride to form 1-benzylimidazole, which is then oxidized to yield the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts like nickel or palladium to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Imidazol-1-ylmethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Imidazol-1-ylmethyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
1-Benzylimidazole: Lacks the carboxylic acid group, making it less polar.
2-Imidazol-1-ylmethyl-benzoic acid: Similar structure but with the imidazole ring attached at a different position on the benzoic acid.
4-Imidazol-1-ylmethyl-benzoic acid: Another positional isomer with different chemical properties.
Uniqueness: 3-Imidazol-1-ylmethyl-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzoic acid moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
3-(imidazol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPNWMJMSQCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)
![Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099907.png)



![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)


